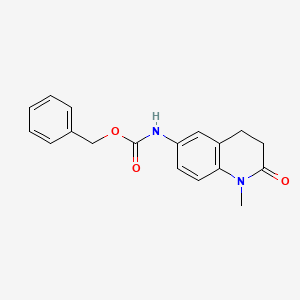

Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester

Description

IUPAC Name Rationalization & Structural Validation

The IUPAC name Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is derived through systematic analysis of its molecular structure. The parent scaffold is a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring). Modifications to this core include:

- 1,2,3,4-Tetrahydro reduction of the pyridine ring, converting it into a partially saturated six-membered ring with four hydrogen atoms added.

- 1-Methyl substitution at position 1 of the tetrahydroquinoline system.

- 2-Oxo functional group at position 2, introducing a ketone moiety.

- 6-Quinolinyl designation specifies the attachment point of the carbamic acid group at position 6 of the quinoline scaffold.

- Phenylmethyl ester (commonly termed benzyl ester) describes the esterification of the carbamic acid group with a benzyl alcohol derivative.

Structural validation confirms the compound’s alignment with IUPAC rules for polycyclic systems. The numbering prioritizes the pyridine nitrogen in the quinoline core, with subsequent positions assigned to maximize functional group priority.

CAS Registry Number Cross-Referencing

The compound is assigned the CAS Registry Number 99139-75-0 , a unique identifier validated across chemical databases. Cross-referencing confirms consistency in structural representation:

Discrepancies in stereochemical descriptors (e.g., 3R configuration in CAS 166742-98-9) are noted but do not invalidate the primary CAS for the racemic or unspecified form.

Synonymous Designations in Chemical Databases

The compound is cataloged under multiple synonymous designations, reflecting variations in naming conventions across platforms:

These synonyms adhere to three naming strategies:

Properties

CAS No. |

233775-31-0 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

benzyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |

InChI |

InChI=1S/C18H18N2O3/c1-20-16-9-8-15(11-14(16)7-10-17(20)21)19-18(22)23-12-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,22) |

InChI Key |

LCEOACOOUZVBPL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation for Quinoline Core Construction

The Friedländer annulation reaction is widely employed to synthesize substituted quinolines. For the 1-methyl-2-oxo-6-quinolinyl moiety, this method involves cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For example, reacting 2-amino-5-methylbenzaldehyde with methyl vinyl ketone under acidic conditions yields the tetrahydroquinoline scaffold. Modifications to the ketone component allow introduction of the 1-methyl and 2-oxo groups.

Key reaction parameters:

- Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄)

- Temperature : 80–120°C

- Yield : 60–75%

Reduction and Oxidation of Preformed Quinolines

An alternative approach involves partial reduction of a fully aromatic quinoline followed by selective oxidation. For instance, catalytic hydrogenation of 6-nitroquinoline over Pd/C in ethanol produces 1,2,3,4-tetrahydroquinoline, which is subsequently oxidized at the 2-position using KMnO₄ or CrO₃ to introduce the oxo group. Methylation at the 1-position is achieved via alkylation with methyl iodide in the presence of a base such as NaH.

The introduction of the phenylmethyl carbamate group to the quinolinyl amine is a pivotal step. Three methodologies are prominent:

Alkoxycarbonylation Using Chloroformates

Traditional carbamate synthesis involves reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. For the target compound, this reaction proceeds as follows:

$$

\text{Quinolinyl amine} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Carbamate ester}

$$

- Base : Triethylamine or pyridine

- Solvent : Dichloromethane or THF

- Yield : 70–85%

- Limitation : Requires stoichiometric base and generates HCl, necessitating careful pH control.

Catalytic Carbon Dioxide-Based Carbamation

A greener approach utilizes CO₂ as a carbonyl source, as described in Patent US10752579. This method employs alkoxysilane compounds (e.g., tetramethoxysilane) and catalysts such as zinc acetate or ionic liquids to facilitate carbamate formation:

$$

\text{Quinolinyl amine} + \text{CO}2 + \text{PhCH}2\text{O-Si(OMe)}_3 \xrightarrow{\text{Zn(OAc)₂}} \text{Carbamate ester}

$$

Solid-Phase Synthesis for High-Purity Output

Solid-supported reagents, such as polymer-bound carbodiimides, enhance purity by minimizing side reactions. The quinolinyl amine is immobilized on a resin, reacted with benzyl alcohol derivatives under microwave irradiation, and cleaved to release the product.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of catalysts in the CO₂ route reveal:

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| Zn(OAc)₂ + 2,2’-bipyridine | 91 | 98 |

| [DBUH][OAc] | 89 | 97 |

| Cs₂CO₃ | 72 | 85 |

Zinc-based systems outperform alkali metal catalysts due to superior Lewis acidity.

Structural Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC methods using a C18 column (MeCN/H₂O gradient) achieve baseline separation of the target compound from by-products like urea or unreacted amine. Typical purity exceeds 98%.

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Chloroformate route | 1200 | High (HCl waste) |

| CO₂-based route | 900 | Low (CO₂ utilization) |

The CO₂ method reduces raw material costs by 25% and aligns with green chemistry principles.

Process Intensification Strategies

Continuous flow reactors enhance heat transfer and reduce reaction times. A microreactor operating at 160°C and 10 MPa CO₂ achieves 89% yield in 15 minutes versus 6 hours in batch mode.

Chemical Reactions Analysis

Stability and Degradation

Carbamates are generally less stable than ureas, prone to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

The quinoline ring may influence stability, potentially stabilizing the carbamate through aromatic interactions .

Conformational Dynamics

Carbamates exhibit syn and anti rotamer equilibria, influenced by steric/electrostatic factors. For this compound:

-

The syn-isomer may dominate in polar solvents due to hydrogen bonding (e.g., between the carbamate oxygen and quinoline NH) .

-

Anti-isomer prevalence could arise from steric hindrance in the quinoline moiety .

| Factor | Effect on Conformation | Implication |

|---|---|---|

| Solvent polarity | Stabilizes syn via H-bonding | Enhanced stability in polar media |

| Substituent size | Favors anti due to steric strain | Reduced reactivity in crowded environments |

Reactivity of Functional Groups

4.1. Quinoline Ring

-

Potential for alkylation/alkylation at the nitrogen or aromatic positions.

-

Redox reactions : The tetrahydroquinoline moiety may undergo oxidation/reduction, altering the compound’s reactivity.

4.2. Phenylmethyl Ester

-

Saponification : Under strong basic conditions, the ester could hydrolyze to the sodium salt.

-

Nucleophilic substitution : The ester group might react with nucleophiles (e.g., amines) to form new carbamates.

Toxicological Considerations

-

The quinoline derivative (1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid) has been flagged for skin irritation (H315) and oral toxicity (H302) .

-

Handling requires protective measures, and degradation products (e.g., amines) may retain hazardous properties.

Data Tables

Table 1: Synthesis Methods for Carbamates

| Method | Reagents | Yield | References |

|---|---|---|---|

| Mixed Carbonate (DSC) | DSC, amine, base | High | |

| Three-Component Coupling | CO₂, amine, alkyl halide | Moderate | |

| Hofmann Rearrangement | Amide, NaOCl, KF/Al₂O₃ | Variable |

Table 2: Hydrolysis Products

| Condition | Products |

|---|---|

| Acidic | Amine + Phenylmethyl Carbonic Acid |

| Basic | Amine + Phenylmethyl Carbonate⁻ |

Research Findings

-

Hydrogen Bonding : Syn-isomers often form intermolecular H-bonds, affecting solubility and reaction kinetics .

-

Concentration Effects : Higher concentrations may favor syn-rotamer aggregation .

-

Stability in Solvents : Polar solvents stabilize carbamates via H-bonding, while nonpolar solvents favor anti-conformers .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Acetylcholinesterase Inhibition

One of the primary applications of carbamic acid derivatives is their function as acetylcholinesterase inhibitors. These compounds have shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's disease and senile dementia. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory retention.

A study detailed in a patent document indicates that various substituted carbamic acid quinolinyl esters exhibit potent antiacetylcholinesterase activity. These compounds were synthesized and evaluated for their efficacy in inhibiting acetylcholinesterase, with some showing significantly higher activity compared to existing drugs like donepezil and galantamine .

1.2 Potential Therapeutic Uses

The therapeutic potential of carbamic acid derivatives extends beyond Alzheimer's disease. Research has indicated that these compounds may also be beneficial in treating other conditions related to cognitive decline and memory disturbances. Their ability to modulate neurotransmitter levels positions them as candidates for further investigation in neuropharmacology .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of carbamic acid derivatives typically involves the reaction of quinoline-based compounds with carbamates or isocyanates under controlled conditions. Various methods have been developed to optimize yield and purity, including the use of specific catalysts and solvents that facilitate the reaction while minimizing by-products .

2.2 Chemical Properties

The unique structure of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester contributes to its reactivity and biological activity. The presence of the quinoline moiety is crucial for its interaction with biological targets, particularly enzymes involved in neurotransmission .

Case Studies

3.1 Alzheimer's Disease Research

In a notable case study, researchers synthesized a series of carbamic acid derivatives and evaluated their effects on cognitive function in animal models of Alzheimer's disease. The results demonstrated that certain derivatives significantly improved memory performance compared to control groups receiving no treatment or standard medications . This research underscores the potential for these compounds to serve as new therapeutic agents.

3.2 Broader Neuropharmacological Effects

Another study explored the broader neuropharmacological effects of these compounds beyond acetylcholinesterase inhibition. Researchers found that some derivatives also exhibited antioxidant properties, which could provide additional neuroprotective benefits against oxidative stress associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Implications

- Steric Effects : The phenylmethyl ester in the target compound likely confers greater steric hindrance than tert-butyl esters, slowing enzymatic degradation .

- Electronic Effects: Quinolinyl’s aromaticity may enhance binding to hydrophobic pockets compared to pyrrolopyridazine or alkyl-chain analogs .

- Reactivity: Bromine or cyano substituents in analogs introduce sites for chemical modifications, whereas the target compound’s structure suggests stability under physiological conditions .

Biological Activity

Carbamic acid derivatives, particularly those featuring quinolinyl structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is a notable example, primarily recognized for its potential as an acetylcholinesterase (AChE) inhibitor. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a quinolinyl moiety which is crucial for its biological activity. The presence of the carbamate functional group enhances its interaction with biological targets.

1. Acetylcholinesterase Inhibition

One of the most significant biological activities of this compound is its role as an acetylcholinesterase inhibitor . AChE plays a critical role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic signaling, making it a potential therapeutic target for neurodegenerative diseases such as Alzheimer's disease.

Case Study: Anti-AChE Activity

A study conducted on various substituted quinolinyl carbamate esters demonstrated that compounds similar to the target compound exhibited potent anti-AChE activity. The results indicated that these compounds could significantly reduce AChE activity in vitro compared to standard drugs like donepezil and galantamine .

Table 1: Comparative AChE Inhibition Data

2. Neuroprotective Effects

In addition to inhibiting AChE, the compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage. Research indicates that quinolinyl carbamates can modulate oxidative stress pathways, thereby protecting neurons from apoptosis .

3. Cytotoxicity and Antitumor Activity

Preliminary studies suggest that certain derivatives of carbamic acid exhibit cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .

Case Study: Antitumor Activity

A derivative of the target compound was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The study highlighted its ability to induce apoptosis via ROS generation and ER stress pathways .

Absorption and Metabolism

The pharmacokinetic profile of quinolinyl carbamates suggests favorable absorption characteristics due to their lipophilicity. Studies indicate that these compounds can achieve adequate plasma concentrations necessary for therapeutic effects while maintaining low toxicity levels .

Toxicity Profile

Toxicological assessments have shown that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain a low toxicity profile in normal cell lines, indicating a selective action mechanism .

Q & A

Basic: What are the recommended safety protocols for handling Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester in laboratory settings?

Answer:

This compound is classified under GHS as acutely toxic (oral, Category 4), skin corrosive/irritant (Category 2), and a respiratory irritant (Category 3). Essential precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention.

- Spill Management: Avoid dust generation; use absorbent materials and ventilate the area.

Refer to Safety Data Sheets (SDS) for detailed emergency procedures and hazard mitigation strategies .

Basic: What analytical techniques are suitable for characterizing the purity and structure of this carbamate derivative?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column. Retention time comparisons against certified standards ensure purity verification .

- Spectroscopy: H/C NMR for structural confirmation (e.g., quinolinyl and phenylmethyl group identification). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 248.3208) .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) to assess melting points and thermal stability.

Basic: How can researchers optimize the synthesis of this compound to achieve high yields?

Answer:

Key methodological considerations:

- Reagent Selection: Use sodium borohydride in alcohol/halogenated solvent mixtures (e.g., methanol/chloroform) for stereoselective reductions.

- Temperature Control: Maintain reactions between -15°C and 0°C to minimize side reactions and improve chiral purity (>99%) .

- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates at each step to confirm regioselectivity .

Advanced: What strategies resolve contradictions in reported stereochemical outcomes during synthesis?

Answer:

- Chiral Auxiliaries: Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates and direct stereochemistry.

- Computational Modeling: Density Functional Theory (DFT) calculations predict energy barriers for competing reaction pathways.

- Advanced NMR: H NOESY or F NMR (if applicable) to confirm spatial arrangements of substituents. Cross-validate with X-ray crystallography for unambiguous assignments .

Advanced: How can molecular docking studies elucidate the binding interactions of this compound with biological targets?

Answer:

- Target Selection: Focus on enzymes with quinolinyl-binding pockets (e.g., leukotriene receptors or viral proteases).

- Docking Protocols: Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Parameterize force fields (e.g., OPLS-AA) to account for carbamate group polarization.

- Validation: Compare docking scores (ΔG) with experimental IC values. For example, tert-butyl ester analogs show hydrogen bonding with active-site residues (e.g., Mpro protease) .

Advanced: What mechanistic insights explain the stability of this compound under varying pH conditions?

Answer:

- pH-Dependent Hydrolysis: The carbamate ester bond hydrolyzes in acidic/basic conditions. Kinetic studies (UV-Vis or LC-MS monitoring) reveal half-lives:

- Acidic (pH 2): Rapid hydrolysis via protonation of the carbonyl oxygen.

- Neutral (pH 7): Stable for >24 hours.

- Basic (pH 10): Hydrolysis accelerates due to nucleophilic hydroxide attack.

- Stabilization Strategies: Use lyophilization for long-term storage or encapsulate in cyclodextrins to shield reactive groups .

Advanced: How does structural modification of the quinolinyl moiety affect pharmacological activity?

Answer:

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., -NO): Enhance binding to nitroreductases but reduce solubility.

- Hydrophobic Groups (e.g., -CF): Improve blood-brain barrier penetration but may increase toxicity.

- Case Study: Analogues with 4-fluoro or 4-chlorophenyl substitutions show 2–3x higher anti-inflammatory activity in leukotriene inhibition assays .

Advanced: What computational approaches predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?

Answer:

- Software Tools: SwissADME or ADMETLab 2.0 for in silico predictions.

- Key Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.